Cannabidiolic acid

Descripción general

Descripción

Cannabidiolic acid is a prominent phytocannabinoid found in the fiber and seed-oil hemp plant, Cannabis sativa L. It is the precursor to cannabidiol and is primarily located in the glandular trichomes of the female seedless flowers. This compound has garnered interest due to its potential health benefits, including anti-inflammatory, anti-emetic, anti-convulsant, and anti-cancerogenic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cannabidiolic acid is biosynthesized in the cannabis plant through the action of this compound synthase, which catalyzes the reaction between olivetolic acid and cannabigerolic acid .

Industrial Production Methods: Industrial extraction of this compound typically involves liquid-liquid extraction combined with fat freezing from oil samples. This method is optimized for efficacy and repeatability while minimizing the use of organic reagents . Another method involves ultrasonication extraction and two-step column chromatography to isolate this compound from the cannabis plant .

Types of Reactions:

Decarboxylation: this compound undergoes decarboxylation when exposed to heat, converting into cannabidiol. .

Oxidation: this compound can be oxidized to form various products, including cannabielsoin acid and cannabielsoin.

Common Reagents and Conditions:

Heat: Applied at temperatures ranging from 110°C to 130°C for decarboxylation.

Oxidizing Agents: Used in the oxidation reactions to form different products.

Major Products:

Cannabidiol: Formed through decarboxylation.

Cannabielsoin Acid and Cannabielsoin: Formed through oxidation.

Aplicaciones Científicas De Investigación

Therapeutic Applications

Anti-Inflammatory Properties

CBDA exhibits significant anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation. A review highlighted its potential as an anti-inflammatory agent, suggesting that it could be effective in managing inflammatory diseases such as arthritis and colitis .

Antiemetic Effects

Research indicates that CBDA may help alleviate nausea and vomiting, particularly in patients undergoing chemotherapy. Its efficacy in this regard is attributed to its interaction with the endocannabinoid system, which plays a role in regulating nausea .

Anticonvulsant Activity

CBDA has shown promise as an anticonvulsant. In studies involving animal models, it was noted to reduce seizure frequency and severity, similar to its neutral counterpart, cannabidiol (CBD). This property positions CBDA as a potential treatment for epilepsy and other seizure disorders .

Anticancer Potential

Emerging studies suggest that CBDA may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines and induce apoptosis (programmed cell death) in vitro. These findings warrant further investigation into its use as an adjunct therapy in cancer treatment .

Metabolic Regulation

Recent research has explored the metabolic effects of synthetic derivatives of CBDA, such as EPM301. In animal models, EPM301 demonstrated the ability to reduce obesity and improve metabolic parameters by enhancing nutrient oxidation and promoting physical activity . This suggests potential applications in obesity management and metabolic syndrome.

Veterinary Medicine

CBDA is also being investigated for its applications in veterinary medicine. Studies have reported its effectiveness in managing pain and inflammation in animals, particularly following surgical procedures such as tibial plateau leveling osteotomy in dogs . The growing interest in cannabinoid-based therapies for pets reflects a broader trend towards integrating these compounds into veterinary practice.

Delivery Methods and Bioavailability

The bioavailability of CBDA can be influenced by various factors, including the method of administration. Research indicates that co-administration with dietary fats significantly enhances the absorption of cannabinoids, including CBDA. This finding is crucial for developing effective delivery systems for cannabinoid-based therapies .

Case Studies

Mecanismo De Acción

Cannabidiolic acid exerts its effects through several molecular targets and pathways:

Cyclooxygenase-2 Inhibition: this compound selectively inhibits cyclooxygenase-2, reducing inflammation.

Transient Receptor Potential Channels: Activates vanilloid 1 and ankyrin 1 transient receptor potential channels (TRPV1 and TRPA1) and antagonizes the transient receptor potential cation channel subfamily M member 8 (TRPM8), involved in pain and inflammation.

Comparación Con Compuestos Similares

Cannabidiolic acid is unique compared to other cannabinoids due to its specific molecular targets and pathways. Similar compounds include:

Tetrahydrocannabinolic Acid: Another acidic cannabinoid found in cannabis, which decarboxylates to form tetrahydrocannabinol.

Cannabigerolic Acid: The precursor to both this compound and tetrahydrocannabinolic acid.

Cannabichromenic Acid: Another cannabinoid acid found in cannabis.

This compound stands out due to its selective inhibition of cyclooxygenase-2 and its ability to activate and antagonize specific transient receptor potential channels, making it a promising compound for therapeutic applications .

Actividad Biológica

Cannabidiolic acid (CBDA) is a prominent cannabinoid found in the Cannabis sativa plant, particularly in its raw form. It is the precursor to cannabidiol (CBD) and has garnered attention for its potential therapeutic properties. This article delves into the biological activities of CBDA, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

CBDA is produced through the enzymatic conversion of cannabigerolic acid (CBGA) and is primarily associated with non-psychoactive effects. Unlike its decarboxylated form, CBD, which has been extensively studied, CBDA's biological activities are still being elucidated. Recent studies suggest that CBDA may possess significant anti-inflammatory, anti-cancer, anti-emetic, and antioxidant properties.

- Inhibition of Cancer Cell Migration :

- Cyclooxygenase-2 (COX-2) Inhibition :

- 5-HT1A Receptor Activation :

- Antioxidant Properties :

Cancer Treatment

CBDA's ability to inhibit cancer cell migration positions it as a potential candidate for cancer therapies. Its mechanism involving RhoA activation could be particularly beneficial in treating metastatic cancers.

Anti-inflammatory Effects

The COX-2 inhibitory action of CBDA highlights its potential in treating conditions characterized by inflammation, such as arthritis or inflammatory bowel disease .

Nausea and Vomiting Management

CBDA has shown promise in reducing nausea and vomiting in various animal models, indicating its potential utility in clinical settings for patients undergoing chemotherapy or experiencing motion sickness .

Research Findings and Case Studies

Análisis De Reacciones Químicas

Thermal and Acidic Decarboxylation

CBDA undergoes pH- and temperature-dependent decarboxylation to cannabidiol (CBD), a process critical for pharmaceutical and industrial applications.

Kinetic Parameters

| Temperature (°C) | Reaction Order | Rate Constant (min) | Half-Life (min) | Source |

|---|---|---|---|---|

| 110 | First-order | 0.014 | 49.5 | |

| 160 | First-order | 0.225 | 3.1 |

- Mechanism : The reaction follows first-order kinetics, with activation energy () of 83.6 kJ/mol for CBDA .

- Environmental factors : Oxygen accelerates degradation, while plant mass inversely affects reaction rates .

Acid-Catalyzed Cyclization to THC Isomers

Under acidic conditions, CBD (from CBDA decarboxylation) undergoes intramolecular cyclization to Δ-tetrahydrocannabinol (THC) and related psychoactive derivatives .

Reaction Outcomes with Different Catalysts

| Acid Catalyst | Solvent | Major Product (% Yield) | Minor Products |

|---|---|---|---|

| BF·OEt | CHCl | Δ-THC (44%) | Δ-THC, iso-THCs |

| pTSA | Toluene | Δ-THC (82%) | Δ-THC, ethoxy-HHCs |

| HCl (aq.) | HO | Δ-THC (57%) | CBC, CBN |

- Key drivers : Solvent polarity and temperature dictate product distribution. For example, toluene favors Δ-THC due to thermodynamic stability .

Antioxidant Activity via Radical Scavenging

CBDA exhibits potent antioxidant properties through hydrogen atom transfer (HAT) and electron transfer (ET) mechanisms :

Reactivity with Free Radicals

| Radical | Rate Constant (, Ms) | Primary Mechanism |

|---|---|---|

| HOO˙ | HAT at C-4′ | |

| NO | ET at carboxylate |

- pH dependence : The dianionic form (predominant at physiological pH) shows 10-fold higher activity than the neutral form .

- Comparison : CBDA outperforms Trolox and BHT in HOO˙ scavenging .

Enzymatic Inhibition of COX-2

CBDA selectively inhibits cyclooxygenase-2 (COX-2) with an IC of 2 μM, demonstrating 9-fold selectivity over COX-1 . Structural determinants include:

- Carboxylic acid group : Critical for binding; methylation abolishes COX-2 selectivity .

- Phenolic hydroxyls : Free hydroxyls enhance interaction with COX-2’s active site compared to Δ-THCA .

Stability and Degradation Pathways

CBDA’s stability is influenced by environmental factors:

Propiedades

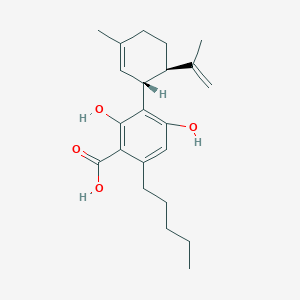

IUPAC Name |

2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-5-6-7-8-15-12-18(23)20(21(24)19(15)22(25)26)17-11-14(4)9-10-16(17)13(2)3/h11-12,16-17,23-24H,2,5-10H2,1,3-4H3,(H,25,26)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOLTBSCXRRQFR-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154318 | |

| Record name | Cannabidiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244-58-2 | |

| Record name | Cannabidiolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1244-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabidiolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001244582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabidiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABIDIOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJX8O3OJCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.